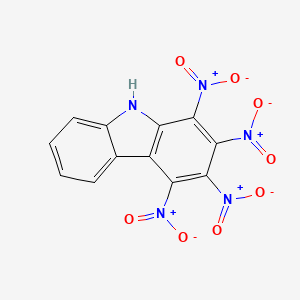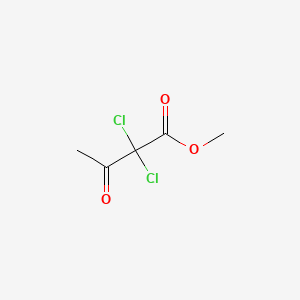
Methyl 2,2-dichloroacetoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dichloroacetoacetate: is an organic compound with the molecular formula C5H6Cl2O3 . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a keto group, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,2-dichloroacetoacetate can be synthesized through the chlorination of methyl acetoacetate. The process involves the reaction of methyl acetoacetate with sulfuryl chloride or thionyl chloride under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methyl acetoacetate is continuously fed and chlorinated using sulfuryl chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. This method ensures a high purity and yield suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,2-dichloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products:
Substitution Products: Amino derivatives, alcohol derivatives, and thiol derivatives.
Reduction Products: Methyl 2,2-dichloro-3-hydroxybutanoate.
Hydrolysis Products: 2,2-Dichloroacetoacetic acid.
Aplicaciones Científicas De Investigación
Methyl 2,2-dichloroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is involved in the synthesis of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism by which methyl 2,2-dichloroacetoacetate exerts its effects is primarily through its reactivity with nucleophiles. The presence of two electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic pathways to introduce functional groups and build complex molecular structures .
Comparación Con Compuestos Similares
Methyl 2-chloroacetoacetate: Similar structure but with only one chlorine atom, making it less reactive.
Ethyl 2,2-dichloroacetoacetate: Similar reactivity but with an ethyl ester group instead of a methyl ester group.
Methyl acetoacetate: Lacks chlorine atoms, making it less reactive and more stable.
Uniqueness: Methyl 2,2-dichloroacetoacetate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly those requiring high reactivity for functional group transformations .
Propiedades
Número CAS |
6134-69-6 |
|---|---|
Fórmula molecular |
C5H6Cl2O3 |
Peso molecular |
185.00 g/mol |
Nombre IUPAC |
methyl 2,2-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C5H6Cl2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3 |
Clave InChI |
ACSFRJMUABMPHG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)OC)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



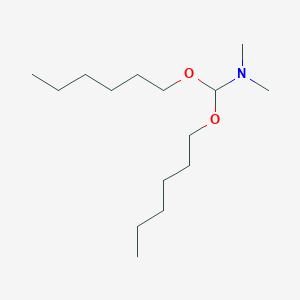
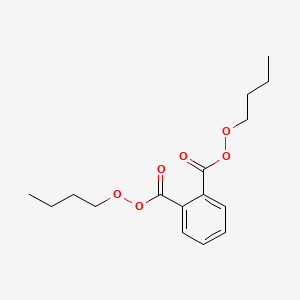

![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)

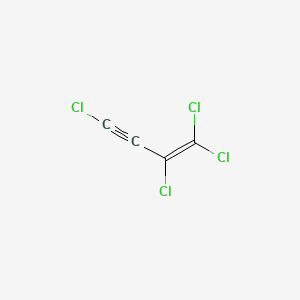

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
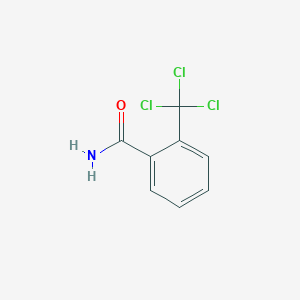
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
